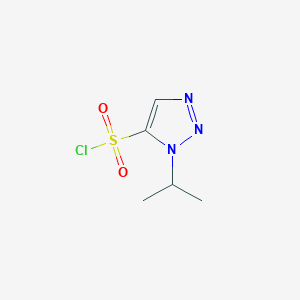![molecular formula C16H20ClN5 B2592674 5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine CAS No. 2379985-39-2](/img/structure/B2592674.png)
5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine typically involves the condensation of a pyrimidine derivative with a phenylpiperazine derivative. One common method involves the use of sodium hydroxide or ethoxide as a catalyst in a condensation reaction between a three-carbon compound and an amidine structure . The reaction conditions often require refluxing in an appropriate solvent such as methanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine N-oxide, while reduction could produce a corresponding amine derivative.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
Indole derivatives: Compounds with a different core structure but similar biological activities.
Uniqueness
5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine core with a phenylpiperazine moiety, which contributes to its potent acetylcholinesterase inhibitory activity. This structural uniqueness makes it a valuable lead compound for the development of new therapeutic agents.
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c17-14-12-19-16(20-13-14)18-6-7-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHXAAKHQPVEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC2=NC=C(C=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)
![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

![11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592606.png)

methanone dihydrochloride](/img/structure/B2592609.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)
